

Technical Guide: Physicochemical Properties of 2-Fluoro-5-methylpyridin-3-amine

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Compound of Interest

Compound Name: 2-Fluoro-5-methylpyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Fluoro-5-methylpyridin-3-amine** (CAS No: 186593-48-6), a key fluorinated pyridine intermediate in pharmaceutical synthesis. The information herein is curated to support research, development, and drug discovery applications.

Core Physicochemical Data

The key physicochemical properties of **2-Fluoro-5-methylpyridin-3-amine** are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.



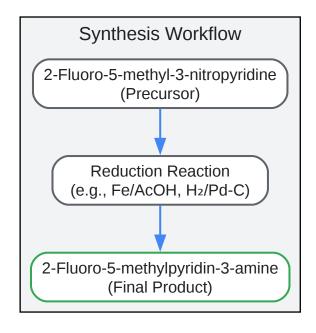
Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ FN ₂	[1][2][3][4][5]
Molecular Weight	126.13 g/mol	[1][2][3][4][5]
Physical Appearance	Light yellow to brown solid	[2][6]
Boiling Point	275.5 °C at 760 mmHg	[7]
Melting Point	Not available in cited literature.	
Density	1.196 g/cm ³	[4]
Calculated LogP (XLogP3)	1.0	[7]
Vapor Pressure	0.005 mmHg at 25 °C	[7]
Flash Point	120.4 ± 25.9 °C	[7]
Refractive Index	1.546	[7]
рКа	Not available in cited literature.	
Solubility	No quantitative data available. Expected to be soluble in organic solvents and sparingly soluble in water.	

Note on Analog Melting Points: While an experimental melting point for the title compound is not publicly documented, related structures such as 2-Amino-5-methylpyridine and 5-Amino-2-chloro-3-methylpyridine have reported melting points of 76-77 °C and 93-98 °C, respectively[8] [9].

Synthetic Pathway Overview

2-Fluoro-5-methylpyridin-3-amine is a valuable building block in medicinal chemistry. A common and logical synthetic route for aromatic amines involves the reduction of a corresponding nitro compound. This workflow is illustrated below.





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Caption: A generalized synthetic pathway for **2-Fluoro-5-methylpyridin-3-amine**.

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of this specific compound are not widely published. The following sections describe standard, generalized methodologies appropriate for a compound of this class.

Synthesis via Nitro Group Reduction

This protocol outlines a common method for preparing aromatic amines from their nitroaromatic precursors.

- Objective: To synthesize 2-Fluoro-5-methylpyridin-3-amine from 2-Fluoro-5-methyl-3-nitropyridine.
- Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.
- Reagents: 2-Fluoro-5-methyl-3-nitropyridine, a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with H₂ over Pd/C), and a suitable solvent (e.g., acetic



acid, ethanol, ethyl acetate).

Procedure:

- The nitro-precursor is dissolved in the chosen solvent within the round-bottom flask.
- The reducing agent is added portion-wise or, in the case of catalytic hydrogenation, the catalyst is added and the vessel is placed under a hydrogen atmosphere.
- The reaction mixture is stirred, often with heating, and monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
- Upon completion, the reaction mixture is filtered to remove the catalyst or excess metal.
- The filtrate is neutralized with a base (e.g., sodium bicarbonate solution).
- The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
- Purification is typically achieved by recrystallization or column chromatography.

Determination of Melting Point (Capillary Method)

- Objective: To determine the temperature range over which the solid compound melts.
- Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
- Procedure:
 - A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
 - The tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.



• The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

- Objective: To measure the compound's differential solubility in two immiscible phases (noctanol and water), providing an indication of its lipophilicity.
- Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
- Procedure:
 - A known amount of the compound is dissolved in either n-octanol or water.
 - This solution is added to a separatory funnel containing the other, immiscible solvent. The two phases are typically pre-saturated with each other.
 - The funnel is shaken vigorously for a set period to allow for equilibrium to be reached, and then left to stand until the layers fully separate.
 - The concentration of the compound in each phase is determined analytically (e.g., by UV spectroscopy or HPLC).
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Workflow for pKa Determination

The acidity or basicity of a compound is a critical parameter in drug development. The workflow below illustrates the process for determining the pKa of the amine group.





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Caption: Standard workflow for pKa determination via potentiometric titration.

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